molecular formula C5H7BrO3 B041072 Methyl 3-bromo-2-oxobutanoate CAS No. 34329-73-2

Methyl 3-bromo-2-oxobutanoate

Cat. No.: B041072
CAS No.: 34329-73-2
M. Wt: 195.01 g/mol
InChI Key: HYDCQMJFDPQCJH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-oxobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H7BrO3 and its molecular weight is 195.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyrazolones : Methyl 2-benzoylamino-3-oxobutanoate, a related compound, serves as an intermediate for synthesizing 1-substituted 4-benzoylamino-3-methyl-5(2H)-pyrazolones, which have potential applications in pharmaceuticals (Urška Bratušek et al., 1998).

  • Inducer of Apoptosis : Methional, derived from 4-methylthio-2-oxobutanoic acid (a similar compound), is a potent inducer of apoptosis in BAF3 lymphoid cells. Malondialdehyde plays a role in its apoptosis-inducing activity (G. Quash et al., 1995).

  • Thioacetalization Reagent : Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate is used as a nonthiolic, odorless, and practical thioacetalization reagent for converting various carbonyl compounds into dithioacetals (Sun Ran et al., 2005).

  • Asymmetric Hydrogenation : Catalytic binap-ruthenium(II) complexes enable highly diastereoselective hydrogenation of 2-benzamidomethyl-3-oxobutanoate, yielding methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate with potential pharmaceutical applications (K. Mashima et al., 1991).

  • Formation of Various Compounds : Ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate, methyl cyanoacetate, and malononitrile to produce several different compounds (Tetsuzo Kato et al., 1978).

  • Synthesis of Oxazolo[4,5-c]quinoline : Methyl 2-benzoylamino-2-oxobutanoate can be transformed into a variety of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives by aromatic amines (B. Stanovnik et al., 2003).

  • Ethylene Biosynthesis : 4-methylthio-2-oxobutanoate, a potential intermediate in ethylene biosynthesis, has been identified in culture fluids of bacteria and fungi, suggesting its role in the biosynthesis of ethylene from methionine (D. Billington et al., 1979).

  • Enantioselective Domino Reaction : The enantioselective domino reaction of 4-bromo-3-oxobutanoates with isatin-derived ketimines enables high yields and excellent enantioselectivity in constructing 3-amino-2-oxindoles (Xi-Bo Wang et al., 2014).

Mechanism of Action

Safety and Hazards

Methyl 3-bromo-2-oxobutanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Properties

IUPAC Name

methyl 3-bromo-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c1-3(6)4(7)5(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDCQMJFDPQCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457933
Record name methyl 3-bromo-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34329-73-2
Record name methyl 3-bromo-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-2-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-oxobutanoate (6.92 g, 59.6 mmol) in DCM (60 mL) at 0° C. was added bromine (3.10 mL, 60.3 mmol). The reaction mixture was warmed to room temperature and stirred for 2 h, diluted with EtOAc, washed with saturated NaHCO3 (2×), water (1×), brine (1×), dried over MgSO4, filtered, and concentrated. The product, methyl 3-bromo-2-oxobutanoate, (8.26 g, 42.4 mmol, 71% yield) was used in the next step without further purification.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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